Sulfur trioxide-trimethylamine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9838. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

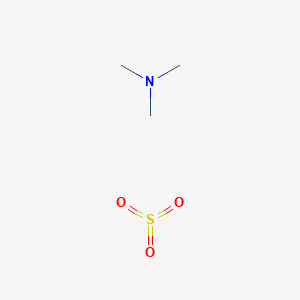

N,N-dimethylmethanamine;sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXASQZJWWGZNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185505 | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-58-1, 17736-86-6 | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17736-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017736866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-58-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulphur trioxide trimethylamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide--trimethylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trimethylamine, compound with sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur trioxide-trimethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5WS9BV652 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of the Sulfur Trioxide-Trimethylamine Complex

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfur trioxide-trimethylamine (SO₃-TMA) complex is a stable, versatile, and highly effective sulfonating and sulfating agent. As a Lewis acid-base adduct, it offers a safer and more manageable alternative to free sulfur trioxide, which is notoriously difficult to handle. This complex is widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the introduction of sulfo groups into various organic molecules.[1][2] Its applications include the synthesis of sulfonamides, the preparation of sulfated metabolites for drug development studies, and the modification of polysaccharides to enhance biological activity.[3][4][5] This guide provides an in-depth overview of the synthesis methodologies, characterization techniques, and key physical and spectroscopic properties of the SO₃-TMA complex.

Synthesis of this compound Complex

The formation of the SO₃-TMA complex is a highly exothermic reaction resulting from the donation of the lone pair of electrons from the nitrogen atom of trimethylamine (B31210) (a Lewis base) to the electron-deficient sulfur atom of sulfur trioxide (a Lewis acid). The reaction can be performed in either the gas phase or the liquid phase.

Gas-Phase Synthesis

A common industrial method involves a direct gas-phase reaction between sulfur trioxide vapor and trimethylamine gas.[6] Controlling the reaction temperature is critical to prevent the formation of tarry by-products and ensure a high-purity product. This is typically achieved by diluting the SO₃ vapor with a dry, inert gas such as nitrogen or carbon dioxide.[6] The inert gas serves as a heat carrier, allowing for the reaction to be maintained below 40°C, which is crucial for obtaining a high-quality product.[6]

Liquid-Phase Synthesis

Synthesis can also be conducted in an inert liquid solvent, such as a chlorinated hydrocarbon (e.g., 1,2-dichloroethane, methylene (B1212753) chloride).[7] In this approach, a solution of trimethylamine is cooled, and a source of sulfur trioxide, such as chlorosulfonic acid, is added dropwise while maintaining a low temperature (typically between 0°C and 30°C).[7][8] This method offers good control over the reaction exotherm.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the SO₃-TMA complex.

Experimental Protocols

Protocol: Gas-Phase Synthesis

This protocol is adapted from the principles described in US Patent 3,334,139.[6]

-

Apparatus Setup: A vertically oriented reaction vessel equipped with inlets for reactants and an inert gas, a cooling system (e.g., a jacket or internal cooling coils), and a collection flask at the bottom is required. The outlet should be connected to a trapping system to capture any unreacted reagents.

-

Inert Gas Introduction: A stream of dry nitrogen or carbon dioxide is passed through a vaporizer containing stabilized liquid sulfur trioxide. The flow rate is adjusted to ensure the SO₃ vapor is kept above its dew point to prevent condensation.[6]

-

Reactant Introduction: A separate stream of dry trimethylamine gas is introduced into the reaction vessel.

-

Reaction Execution: The two gas streams are mixed within the reactor. The reaction is highly exothermic, and the temperature must be rigorously maintained below 40°C by adjusting the inert gas flow rate or using liquid CO₂ as a coolant.[6]

-

Product Collection: The solid SO₃-TMA complex precipitates as a fine white powder and is collected in the flask at the bottom of the reactor.[6]

-

Purification: The collected product is typically of high purity and may be used directly or washed with a cold, non-reactive solvent to remove any surface impurities before drying under vacuum.

Protocol: Characterization by NMR Spectroscopy

-

Sample Preparation: Prepare a sample by dissolving approximately 10-20 mg of the synthesized SO₃-TMA complex in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: For ¹H NMR, acquire the spectrum using standard parameters. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Data Analysis: Process the spectra and compare the observed chemical shifts with known literature values to confirm the structure. The trimethylamine moiety should give a single sharp peak in the ¹H NMR spectrum and a single peak in the ¹³C NMR spectrum.

Characterization Data

The identity and purity of the synthesized complex are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties of the this compound complex are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₉NO₃S | [3][5][9] |

| Molecular Weight | 139.17 g/mol | [1][3][10] |

| Appearance | White to off-white or light brown powder | [1][3][5] |

| Melting Point | 232 °C (decomposes) | [1][3][5] |

| Solubility | Soluble in hot water and ethanol. Slightly soluble in DMSO and methanol. Insoluble in cold water, benzene, and chloroform. | [3][5] |

| Moisture Sensitivity | Moisture sensitive | [3][5] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

| Technique | Solvent | Chemical Shift (δ) / Frequency | References |

| ¹H NMR | DMSO-d₆ | ~3.07 ppm (singlet) | [11] |

| ¹H NMR | D₂O | ~3.23 ppm (singlet) | [11] |

| ¹³C NMR | DMSO-d₆ | Data available | [9] |

| ¹³C NMR | D₂O | Data available | [9] |

| IR Spectroscopy | KBr disc / Nujol mull | Characteristic S=O and C-N stretching frequencies. | [9][12] |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the SO₃-TMA complex.

Safety and Handling

The this compound complex is classified as a corrosive material that can cause severe skin burns and eye damage.[4][10] It is also moisture-sensitive and should be handled in a dry environment, preferably under an inert atmosphere.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. The complex should be stored away from strong oxidizing agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 17736-86-6 [smolecule.com]

- 3. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX | 3162-58-1 [chemicalbook.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. US3334139A - Production of trimethylamine-sulfur trioxide complex - Google Patents [patents.google.com]

- 7. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [wap.guidechem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX(3162-58-1) 1H NMR spectrum [chemicalbook.com]

- 12. vpl.astro.washington.edu [vpl.astro.washington.edu]

Unveiling the SO3-TMA Adduct: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfur trioxide-trimethylamine (SO3-TMA) adduct is a stable, versatile, and highly effective sulfonating agent employed extensively in organic synthesis. Its ability to introduce sulfate (B86663) groups onto a wide array of molecules with a high degree of control has made it an invaluable tool in the synthesis of complex carbohydrates, sulfated metabolites, and other biologically significant compounds. This guide provides an in-depth look at the physical and chemical properties of the SO3-TMA adduct, detailed experimental protocols for its use, and a visualization of its role in critical biological signaling pathways.

Core Physical and Chemical Properties

The SO3-TMA adduct is a white, crystalline solid that offers significant advantages over other sulfating agents due to its stability and ease of handling.[1][2] It is sensitive to moisture and should be handled under anhydrous conditions.[2][3][4] Quantitative data for the key physical and chemical properties of the SO3-TMA adduct are summarized in the tables below.

Physical Properties

| Property | Value | References |

| Appearance | White to off-white powder/solid | [1][2] |

| Molecular Formula | C3H9NO3S | [1] |

| Molecular Weight | 139.17 g/mol | [1] |

| Melting Point | 232 °C (decomposes) | [1][2] |

| Boiling Point | Not applicable | [5] |

Chemical Properties and Solubility

| Property | Description | References |

| Solubility | Soluble in hot water and ethanol. Slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. Insoluble in cold water and acetone. Not dissociated in benzene (B151609) and chloroform. | [1][2] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [3][4] |

| Reactivity | Acts as a mild and selective sulfating and sulfonating agent. Reacts with alcohols, phenols, and amines. | [6][7] |

| Incompatibilities | Strong oxidizing agents. | [3][4] |

| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide, sulfur oxides. | [3][4] |

Key Applications in Research and Development

The SO3-TMA adduct is a reagent of choice for the sulfation of a diverse range of organic molecules. Its applications are particularly prominent in the synthesis of biologically active compounds where the presence and position of sulfate groups are critical for function.

Key application areas include:

-

Synthesis of Drug Metabolites: Essential for preparing sulfated metabolites of drugs and xenobiotics for pharmacological and toxicological studies.[6]

-

Modification of Carbohydrates: Widely used in the sulfation of polysaccharides like chitooligosaccharides and glycosaminoglycans (GAGs) to modulate their biological activities, including anti-HIV-1 activity and facilitation of signaling pathways.[1][2]

-

Enantiomeric Separation: Employed in the synthesis of sulfated surfactants, such as dodecyl thioglycopyranoside, used for enantiomeric separation.[1][2]

-

Catalysis: Acts as a catalyst for thermosetting resins.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of the SO3-TMA adduct in synthesis. Below are representative experimental protocols for the sulfation of resveratrol (B1683913), a well-studied polyphenol, and a general workflow for its application.

Protocol 1: Synthesis of Resveratrol Trisulfate

This protocol details the per-sulfation of resveratrol to yield resveratrol tripotassium 3,5,4'-trisulfate.

Materials:

-

Resveratrol

-

This compound complex (SO3-TMA)

-

Triethylamine (B128534) (Et3N)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Water

-

Argon atmosphere

Procedure:

-

To a well-stirred mixture of resveratrol (0.100 g, 0.438 mmol) in anhydrous acetonitrile (5.0 mL) at room temperature under an argon atmosphere, add a mixture of SO3-TMA (1.097 g, 7.886 mmol) in triethylamine (2.50 mL, 13.14 mmol).

-

Heat the resulting reaction mixture at reflux under argon for 120 hours.

-

After cooling the reaction mixture to room temperature, decant the solvent and concentrate the residue under reduced pressure.

-

Add water (5.0 mL) to the residue and stir the resulting mixture for 30 minutes at room temperature to hydrolyze any unreacted sulfating agent.

Purification: The purification of the sulfated product typically involves chromatographic techniques such as column chromatography on silica (B1680970) gel or reverse-phase HPLC to isolate the desired sulfated resveratrol species. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Workflow for Resveratrol Sulfation

The following diagram illustrates the general workflow for the sulfation of resveratrol using the SO3-TMA adduct, from the initial reaction setup to the final characterization of the sulfated product.

Role in Biological Signaling: FGF Signaling Pathway

The sulfation of glycosaminoglycans (GAGs), such as heparan sulfate, is a critical post-translational modification that dictates their biological function. The specific pattern of sulfation on heparan sulfate proteoglycans (HSPGs) is essential for their interaction with various proteins, including fibroblast growth factors (FGFs). The SO3-TMA adduct can be used to synthetically introduce sulfate groups onto GAG precursors, thereby creating molecules that can modulate cellular signaling pathways.

The FGF signaling pathway is a prime example of how sulfation patterns directly impact cellular communication. HSPGs act as co-receptors for FGFs, facilitating the formation of a stable ternary complex between FGF, its receptor (FGFR), and the HSPG. This complex formation is a prerequisite for FGFR dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and migration. The sulfation of heparan sulfate at specific positions is crucial for high-affinity binding to both FGF and FGFR.

The following diagram illustrates the role of synthetically sulfated heparan sulfate in the activation of the FGF signaling pathway.

This guide provides a foundational understanding of the SO3-TMA adduct for professionals in research and drug development. Its predictable reactivity, stability, and ease of use make it an indispensable reagent for the synthesis of sulfated molecules with significant biological and therapeutic potential. The provided protocols and diagrams serve as a starting point for the practical application and conceptual understanding of this important chemical tool.

References

- 1. FGF binding and FGF receptor activation by synthetic heparan-derived di- and trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FGF binding and FGF receptor activation by synthetic heparan-derived di- and trisaccharides. | Semantic Scholar [semanticscholar.org]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. Fibroblast Growth Factor-based Signaling through Synthetic Heparan Sulfate Blocks Copolymers Studied Using High Cell Density Three-dimensional Cell Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heparan sulfate proteoglycans function as receptors for fibroblast growth factor-2 activation of extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Sulfonation with Sulfur Trioxide-Trimethylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of sulfonation utilizing the sulfur trioxide-trimethylamine (SO3-NMe3) complex. This reagent has emerged as a valuable tool in organic synthesis, particularly for the sulfation of sensitive biomolecules and in the development of pharmaceutical agents, due to its milder nature and enhanced selectivity compared to free sulfur trioxide. This document delves into the mechanistic pathways, presents quantitative data from key studies, details experimental protocols, and provides visual representations of the core concepts.

Introduction to the this compound Complex

The this compound complex is a stable, white, crystalline solid that serves as a convenient and safer source of sulfur trioxide for sulfonation and sulfation reactions.[1][2] The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of trimethylamine (B31210), a Lewis base, to the electron-deficient sulfur atom of sulfur trioxide, a strong Lewis acid.[3] This complexation moderates the extreme reactivity of free SO3, leading to cleaner reactions, better control, and higher selectivity, especially with substrates prone to degradation or side reactions.[4]

The reactivity of sulfur trioxide-amine complexes is inversely proportional to the basicity of the amine. Trimethylamine is a relatively strong Lewis base, resulting in a stable complex that is less reactive than complexes with weaker bases like pyridine. This moderated reactivity is particularly advantageous in the sulfation of acid-sensitive substrates such as polysaccharides and other complex natural products.[4][5]

The Core Mechanism: A Tale of Two Pathways

The precise mechanism of sulfonation with the SO3-NMe3 complex is a subject of ongoing discussion and is likely dependent on the substrate and reaction conditions, particularly the solvent. Two primary mechanistic pathways are generally considered: a direct reaction mechanism and a dissociative mechanism .

Direct Reaction Mechanism

In the direct reaction mechanism, the substrate, typically a nucleophile such as an alcohol or a phenol, attacks the sulfur atom of the intact SO3-NMe3 complex. The trimethylamine acts as a leaving group, departing as the new C-O-S or N-S bond is formed. This pathway is often favored in non-polar, non-complexing solvents.

A proposed general base catalysis mechanism, particularly for the sulfation of alcohols, involves the substrate's hydroxyl group attacking the sulfur atom, with a base (which could be another molecule of the substrate, the solvent, or the trimethylamine itself) assisting in the removal of the proton from the hydroxyl group.

Dissociative Mechanism

The dissociative mechanism postulates that the SO3-NMe3 complex exists in equilibrium with a small amount of free sulfur trioxide and trimethylamine in solution. The highly reactive free SO3 then acts as the electrophile, reacting with the substrate in a manner similar to sulfonation with uncomplexed sulfur trioxide. This pathway is more likely to be significant in polar, coordinating solvents that can stabilize the separated species.

For aromatic sulfonation with free SO3, computational studies have revealed complex mechanisms that can involve one or two molecules of SO3 and may proceed through a concerted pathway or a stepwise process involving a Wheland intermediate (a σ-complex).[6][7] The presence of a complexing agent like trimethylamine would be expected to influence the concentration and availability of free SO3, thereby affecting the reaction kinetics and product distribution.

The following diagram illustrates the two proposed overarching mechanistic pathways for the sulfation of an alcohol (R-OH) with the SO3-NMe3 complex.

Quantitative Data on Sulfonation with SO3-NMe3

The following tables summarize quantitative data from various studies on the sulfonation of different classes of organic compounds using the this compound complex.

| Substrate (Carbohydrate Derivatives) | Molar Ratio (Substrate:SO3-NMe3) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Di-O-isopropylidene-β-D-fructopyranose | 1:excess | Pyridine | RT | 20-36 | ~80 | [5] |

| Thiophenyl lactoside (via stannylene acetal) | 1:excess | Dioxane | RT | - | 76 (3'-sulfated), 10 (3',6'-disulfated) | [5] |

| Tetrasaccharide (Chondroitin sulfate (B86663) motif) | 1:10 (per -OH) | DMF | 50 | 2 | - | [5] |

| Heparin pentasaccharide precursor | 1:2.5 (per -OH) | - | - | - | 85 (O-sulfation) | [5] |

| Substrate (Phenols) | Molar Ratio (Substrate:SO3-NMe3) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenolic Acids | 1:excess | Acetonitrile | 90 | several | 16-53 | [2] |

| Resveratrol | - | Pyridine | - | - | - | [3] |

Note: The yields and reaction conditions can vary significantly based on the specific substrate and the presence of other reagents or catalysts.

Detailed Experimental Protocols

The following are generalized experimental protocols for the sulfonation of alcohols and phenols using the this compound complex, based on procedures described in the literature.[2][5]

General Protocol for the Sulfation of an Alcohol

-

Preparation: The alcohol substrate is dissolved in a dry, aprotic solvent (e.g., pyridine, N,N-dimethylformamide (DMF), or dioxane) under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be equipped with a magnetic stirrer and maintained at the desired temperature using an appropriate bath.

-

Reagent Addition: The this compound complex is added portion-wise to the stirred solution of the alcohol. The molar ratio of the complex to the substrate's hydroxyl groups is a critical parameter and often requires optimization for a specific substrate.

-

Reaction: The reaction mixture is stirred at the specified temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Work-up and Purification: Upon completion, the reaction is typically quenched by the addition of a protic solvent like methanol (B129727) or water. The product is then isolated, often after neutralization with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate). Purification is commonly achieved through chromatographic techniques, such as column chromatography on silica (B1680970) gel or ion-exchange chromatography.

The following diagram outlines a typical experimental workflow for the sulfation of a sensitive substrate.

Protocol for the Sulfation of Phenolic Acids

-

Reaction Setup: The phenolic acid is dissolved in a suitable solvent such as acetonitrile.

-

Reagent Addition: The sulfur trioxide-pyridine complex (as a representative SO3-amine complex) is added to the solution.

-

Heating: The reaction mixture is heated to around 90 °C for several hours.

-

Work-up with Tributylamine (B1682462): After the reaction, tributylamine is added.

-

Purification: The crude tributylammonium (B8510715) salt of the sulfated product is purified by column chromatography.

-

Salt Exchange: The purified tributylammonium salt is then converted to the desired sodium salt by treatment with a sodium salt of a weak acid, such as sodium 2-ethylhexanoate, in a solvent like ethyl acetate.

Logical Relationships and Key Considerations

The choice of reaction conditions and the mechanistic pathway are intricately linked. The following diagram illustrates the logical relationships between key experimental parameters and the potential outcomes of the sulfonation reaction.

Conclusion

The this compound complex is a versatile and valuable reagent for sulfonation and sulfation reactions, offering significant advantages in terms of handling, safety, and selectivity over free sulfur trioxide. While the precise mechanism can be substrate and condition-dependent, it is generally understood to proceed through either a direct reaction of the complex or a dissociative pathway involving free SO3. For practitioners in drug development and organic synthesis, a thorough understanding of these mechanistic nuances and the impact of reaction parameters is crucial for optimizing reaction outcomes and achieving desired product profiles. Further research, including detailed kinetic and computational studies on a wider range of substrates, will continue to refine our understanding of this important synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? - American Chemical Society - Figshare [acs.figshare.com]

- 7. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acid-Base Chemistry of Sulfur Trioxide and Trimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental Lewis acid-base reaction between sulfur trioxide (SO₃) and trimethylamine (B31210) (N(CH₃)₃). This reaction is a classic example of adduct formation and is relevant in various chemical contexts, including organic synthesis and atmospheric chemistry. This document details the structural, thermodynamic, and spectroscopic properties of the resulting adduct, (CH₃)₃N-SO₃, and provides insights into its synthesis and characterization.

Core Concepts: The Lewis Acid-Base Interaction

In the context of Lewis acid-base theory, a Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. Sulfur trioxide is a potent Lewis acid due to the highly electrophilic nature of the sulfur atom, which is bonded to three electronegative oxygen atoms.[1] The sulfur atom in SO₃ possesses an empty p-orbital that can readily accept a pair of electrons.[1] Trimethylamine, on the other hand, is a classic Lewis base, with the nitrogen atom possessing a lone pair of electrons available for donation.

The reaction between SO₃ and N(CH₃)₃ results in the formation of a stable crystalline adduct, (CH₃)₃N-SO₃, where a dative covalent bond is formed between the nitrogen and sulfur atoms.[2][3] This interaction can be visualized as the donation of the lone pair from the nitrogen of trimethylamine into the empty orbital of the sulfur atom in sulfur trioxide.

Quantitative Data Summary

The formation and properties of the (CH₃)₃N-SO₃ adduct have been characterized by various experimental and computational methods. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Structural Parameters of the (CH₃)₃N-SO₃ Adduct

| Parameter | Gas Phase Value | Solid State Value | Method |

| N-S Bond Length | 1.912(20) Å[4] | 1.83(5) Å | Microwave Spectroscopy / X-ray Crystallography |

| N-S-O Bond Angle | 100.1(2)°[4] | ~104° | Microwave Spectroscopy / X-ray Crystallography |

| Dipole Moment | 7.1110(69) D[4] | - | Stark Effect Measurements |

Note: The solid-state values are approximate as a specific recent crystallographic paper with detailed bond angles was not found, however, the general structure is confirmed by X-ray analysis.

Table 2: Thermodynamic Data

| Parameter | Value (kJ/mol) | Method |

| ΔH°f (SO₃, g) | -395.77 ± 0.43[5] | Active Thermochemical Tables |

| ΔH°f (N(CH₃)₃, g) | -23.8 ± 0.6 | Standard literature value |

| ΔH°reaction | -171 | Ab initio Calculation |

Table 3: Spectroscopic Data for the (CH₃)₃N-SO₃ Adduct

| Spectroscopy Type | Solvent | Chemical Shift (ppm) / Frequency (cm⁻¹) | Assignment |

| ¹H NMR | D₂O | 3.228 | -CH₃ |

| ¹H NMR | DMSO-d₆ | 3.068 | -CH₃ |

| ¹³C NMR | DMSO-d₆ | ~47 | -CH₃ (Predicted) |

| IR | KBr disc | 1278, 1060, 770, 560 | SO₃ stretch, SO₃ stretch, N-S stretch, SO₃ bend |

| Raman | Solid | 1280, 1062, 772, 565 | SO₃ stretch, SO₃ stretch, N-S stretch, SO₃ bend |

Note: The ¹³C NMR chemical shift is an educated prediction based on the shifts of similar amine compounds in DMSO-d₆, as a specific experimental value was not found. The IR and Raman assignments are based on typical frequencies for the functional groups in related adducts.

Experimental Protocols

The synthesis of the trimethylamine-sulfur trioxide adduct can be achieved through several methods, primarily involving the direct reaction of the Lewis acid and base or through an indirect route using a precursor.

Direct Gas-Phase Reaction

This method involves the direct combination of gaseous sulfur trioxide and trimethylamine in the presence of an inert carrier gas. The reaction is highly exothermic, and careful temperature control is crucial to prevent the formation of byproducts.[2]

Methodology:

-

Reactant Preparation: A stream of sulfur trioxide vapor is diluted with a dry, inert gas (e.g., nitrogen or carbon dioxide) to maintain the SO₃ concentration above its dew point at the reaction temperature.[2]

-

Reaction Setup: A separate stream of trimethylamine gas is introduced into a reaction chamber.

-

Mixing and Reaction: The diluted SO₃ stream is then introduced into the reaction chamber containing the trimethylamine gas. The reaction is instantaneous and highly exothermic.

-

Temperature Control: The reaction temperature is maintained below 40°C, and ideally between 27-40°C, through efficient cooling.[2] This can be achieved by using a jacketed reactor or by injecting a portion of the inert carrier gas in its liquid form to provide direct cooling.[2]

-

Product Collection: The solid (CH₃)₃N-SO₃ adduct precipitates from the gas phase and is collected at the bottom of the reactor.

-

Purification: The product is typically of high purity and can be further purified by washing with a suitable inert solvent if necessary.

Solution-Phase Synthesis from Chlorosulfonic Acid

An alternative laboratory-scale synthesis avoids the direct handling of highly reactive sulfur trioxide by using chlorosulfonic acid as a precursor.

Methodology:

-

Initial Reaction: A solution of trimethylamine (1.0 equivalent) in a chlorinated organic solvent (e.g., methylene (B1212753) chloride) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.[6]

-

Addition of Chlorosulfonic Acid: Chlorosulfonic acid (1.01 equivalents) is added dropwise to the cooled and well-stirred trimethylamine solution, maintaining the temperature below 20°C.[6] This reaction is highly exothermic, especially during the addition of the first half of the acid.

-

Formation of Amine Hydrochloride: The reaction initially forms the desired adduct along with trimethylamine hydrochloride as a byproduct.

-

Neutralization and Product Isolation: Gaseous ammonia (B1221849) is then passed through the reaction mixture to neutralize the trimethylamine hydrochloride, precipitating ammonium (B1175870) chloride.[6]

-

Workup: Water is added to the suspension to dissolve the ammonium chloride. The solid (CH₃)₃N-SO₃ adduct is then collected by filtration, washed with water and an organic solvent (e.g., methylene chloride), and dried under reduced pressure.[6]

Mandatory Visualizations

Logical Relationship of Lewis Acid-Base Adduct Formation

The formation of the (CH₃)₃N-SO₃ adduct is a direct consequence of the complementary electronic properties of the reactants, governed by the principles of Lewis acid-base theory and frontier molecular orbital (FMO) theory. The highest occupied molecular orbital (HOMO) of trimethylamine (the lone pair on nitrogen) interacts with the lowest unoccupied molecular orbital (LUMO) of sulfur trioxide (an antibonding π* orbital centered on sulfur).

This guide provides a foundational understanding of the Lewis acid-base chemistry between sulfur trioxide and trimethylamine, offering valuable data and protocols for researchers in related fields. The provided information is based on a comprehensive review of available scientific literature.

References

- 1. researchgate.net [researchgate.net]

- 2. US3334139A - Production of trimethylamine-sulfur trioxide complex - Google Patents [patents.google.com]

- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. atct.anl.gov [atct.anl.gov]

- 6. EP0487578A1 - Method of producing tertiary amine-sulphur trioxide complexes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of Sulfur Trioxide-Trimethylamine Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the sulfur trioxide-trimethylamine complex (SO₃·N(CH₃)₃). This reagent is a stable, solid source of sulfur trioxide, widely employed in organic synthesis, particularly for the sulfation of alcohols and the sulfamation of amines. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of the this compound complex. The molecule's simple, symmetric structure gives rise to straightforward NMR spectra.

1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of the this compound complex is characterized by a single resonance corresponding to the nine equivalent protons of the three methyl groups. The chemical shift of this singlet is solvent-dependent.

| Solvent | Chemical Shift (δ) in ppm |

| Deuterium Oxide (D₂O) | 3.228[1] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 3.068[1] |

1.2. ¹³C NMR Spectroscopy

| Solvent | Chemical Shift (δ) in ppm |

| Deuterium Oxide (D₂O) | Data not available |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Data not available |

Infrared (IR) Spectroscopy

Infrared spectroscopy of the this compound complex reveals characteristic vibrational modes associated with the trimethylamine (B31210) and sulfur trioxide moieties of the molecule. While a detailed table of all absorption peaks is not consistently published, the key vibrational modes are well-understood. The spectrum is typically acquired for the solid material, often as a KBr pellet or a Nujol mull.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000-2800 | C-H stretching of methyl groups |

| ~1480-1460 | C-H bending (asymmetric and symmetric) of methyl groups |

| ~1250-1000 | S=O stretching (asymmetric and symmetric) |

| ~970 | C-N stretching |

| ~840 | S-N stretching |

| ~600-500 | O-S-O bending |

Note: The exact peak positions and intensities can vary based on the sample preparation method and the physical state of the sample.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the this compound complex are not extensively detailed in publicly available literature. However, standard procedures for NMR and FTIR spectroscopy of solid and soluble organic compounds are applicable.

3.1. NMR Spectroscopy (General Protocol)

-

Sample Preparation: Dissolve a sufficient amount of the this compound complex in the deuterated solvent of choice (e.g., D₂O or DMSO-d₆) in an NMR tube to achieve a concentration of approximately 5-25 mg/mL.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each carbon environment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

3.2. FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: In a dry environment, grind a small amount (1-2 mg) of the this compound complex with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum.

Application in Synthesis: Sulfation and Sulfamation Reactions

The this compound complex is a mild and effective reagent for the transfer of a sulfonyl group (–SO₃) to nucleophiles such as alcohols and amines.

4.1. General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol or amine on the sulfur atom of the complex, leading to the formation of a sulfate (B86663) or sulfamate, respectively. The trimethylamine group is displaced as a leaving group.

References

The Enduring Legacy of Sulfur Trioxide-Amine Complexes: A Journey of Discovery and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From their early explorations in the mid-20th century to their indispensable role in modern synthetic chemistry, sulfur trioxide-amine complexes have proven to be remarkably versatile and powerful reagents. This technical guide delves into the core of their discovery, historical development, and the fundamental chemistry that makes them essential tools for sulfation and sulfonation reactions across various scientific disciplines, including drug development.

A Historical Perspective: Taming the Power of Sulfur Trioxide

The intrinsic reactivity of sulfur trioxide (SO₃), a potent and aggressive sulfonating agent, presented a significant challenge to early chemists. Its handling and controlled use were fraught with difficulties, often leading to undesired side reactions and product degradation. The quest for milder, more selective sulfating agents led to the exploration of adducts that could temper the reactivity of SO₃ while preserving its synthetic utility.

A pivotal moment in this journey was the work of Audrieth and Sveda in 1944, which laid a strong foundation for the understanding and preparation of these complexes. Their research demonstrated that the formation of a coordinate covalent bond between the Lewis acid (SO₃) and a Lewis base (an amine) resulted in a stable, solid complex that could be easily handled and used as a controlled source of sulfur trioxide. This discovery opened the door for the development of a wide array of SO₃-amine complexes, each with its unique properties and applications. The comprehensive reviews by E. E. Gilbert further solidified the understanding of sulfonation and the utility of these adducts in a broad range of chemical transformations.

Core Chemistry: The Nature of the SO₃-Amine Bond

The formation of a sulfur trioxide-amine complex is a classic example of a Lewis acid-base interaction. The electron-deficient sulfur atom in SO₃ readily accepts a pair of electrons from the nitrogen atom of the amine, forming a stable dative bond. This complexation effectively moderates the electrophilicity of the sulfur trioxide, making it a milder and more selective reagent.

The stability and reactivity of the resulting complex are influenced by the nature of the amine. Generally, the reactivity of the complex is inversely related to the basicity of the amine. Complexes with stronger Lewis bases, such as trimethylamine (B31210) and triethylamine (B128534), are more stable and less reactive, while complexes with weaker bases like pyridine (B92270) offer a higher degree of reactivity. This tunability allows chemists to select the most appropriate reagent for a specific synthetic challenge.

Key Players in the SO₃-Amine Family: A Comparative Overview

Several SO₃-amine complexes have gained prominence in synthetic chemistry. The most commonly employed include those derived from pyridine, trimethylamine, and triethylamine.

| Complex | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Sulfur trioxide pyridine | C₅H₅N·SO₃ | 159.16 | 154-170 | Highly versatile, widely used in the Parikh-Doering oxidation. |

| Sulfur trioxide trimethylamine | (CH₃)₃N·SO₃ | 139.17 | ~232 (decomposes) | A stable and mild sulfating agent. |

| Sulfur trioxide triethylamine | (C₂H₅)₃N·SO₃ | 181.25 | ~85 | A commonly used reagent, particularly for the sulfation of alcohols. |

These complexes are typically white to off-white crystalline solids and are valued for their ease of handling compared to neat sulfur trioxide. However, they are hygroscopic and must be stored in dry conditions to prevent degradation.

Synthesis of Sulfur Trioxide-Amine Complexes: Experimental Protocols

The preparation of SO₃-amine complexes can be achieved through several methods. The most common laboratory-scale synthesis involves the reaction of the corresponding amine with chlorosulfonic acid.

General Synthesis Workflow

Caption: General workflow for the synthesis of SO₃-amine complexes.

Protocol 1: Synthesis of Sulfur Trioxide Pyridine Complex

Materials:

-

Pyridine

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethanol

Procedure:

-

A solution of pyridine in DCM is prepared in a flask and cooled to 0°C in an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred solution while maintaining the temperature at 0°C.

-

The reaction mixture is stirred for an additional 30 minutes at 0°C.

-

The resulting precipitate is collected by filtration.

-

The solid is washed sequentially with ice-cold water, ice-cold saturated sodium bicarbonate solution, ice-cold water until the pH of the filtrate is neutral, cold ethanol, and finally cold toluene and DCM.

-

The purified sulfur trioxide pyridine complex is then dried under high vacuum.

Protocol 2: Synthesis of Sulfur Trioxide Triethylamine Complex

Materials:

-

Triethylamine

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Gaseous ammonia

-

Water

Procedure:

-

A solution of triethylamine in DCM is prepared in a flask and cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 20°C. The initial phase of the addition is highly exothermic and requires careful control.

-

After the addition is complete, gaseous ammonia is passed through the solution until the pH becomes basic. This step neutralizes the triethylamine hydrochloride byproduct.

-

Water is added to the suspension with vigorous stirring to dissolve the ammonium (B1175870) chloride formed.

-

The solid sulfur trioxide triethylamine complex is collected by filtration.

-

The product is washed with DCM and dried.

-

A reported yield for this procedure is approximately 80.61%.[1]

Protocol 3: Synthesis of Sulfur Trioxide Trimethylamine Complex

Materials:

-

Trimethylamine

-

Chlorosulfonic acid

-

Methylene (B1212753) chloride

-

Gaseous ammonia

-

Water

Procedure:

-

A solution of trimethylamine in methylene chloride is prepared and cooled in an ice bath.

-

Chlorosulfonic acid is added slowly to the stirred solution, keeping the temperature below 20°C. The initial reaction is highly exothermic.

-

Gaseous ammonia is then passed through the solution until the pH is basic.

-

Water is added to the resulting suspension with vigorous agitation.

-

The layers are separated, and the organic layer containing the product is processed to isolate the solid complex.

The Mechanism of Sulfation: A Controlled Transfer

The utility of SO₃-amine complexes lies in their ability to act as electrophilic "SO₃ donors" in a controlled manner. The sulfation of an alcohol, for instance, proceeds through a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the complex.

Caption: Simplified mechanism of alcohol sulfation by an SO₃-amine complex.

This reaction is often carried out in the presence of a base, such as pyridine or triethylamine (which can be the same as the amine in the complex or added separately), to neutralize the proton released during the reaction and drive the equilibrium towards the products.

Applications in Drug Development and Beyond

The mild and selective nature of SO₃-amine complexes has made them invaluable in the synthesis of complex and sensitive molecules, particularly in the pharmaceutical industry. They are frequently used for the sulfation of a wide range of substrates, including:

-

Alcohols and Phenols: To produce sulfate (B86663) esters, which can alter the solubility, bioavailability, and biological activity of drug candidates.[2]

-

Amines: For the synthesis of sulfamates, a functional group present in several approved drugs.[2]

-

Carbohydrates and Steroids: Where selective sulfation is crucial for biological function.[1]

A prominent example of their application is the Parikh-Doering oxidation , where the sulfur trioxide pyridine complex is used to activate dimethyl sulfoxide (B87167) (DMSO) for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This reaction is widely used in the synthesis of complex natural products and pharmaceuticals due to its mild conditions and high selectivity.

Conclusion: A Continuing Legacy

From their foundational discovery to their modern-day applications, sulfur trioxide-amine complexes have carved a significant niche in the landscape of synthetic chemistry. Their ability to tame the reactivity of sulfur trioxide has provided chemists with a powerful and versatile toolkit for a wide range of sulfation and sulfonation reactions. As the demand for complex and highly functionalized molecules continues to grow, particularly in the field of drug discovery and development, the enduring legacy of these remarkable reagents is certain to continue. Their history serves as a testament to the power of fundamental chemical principles in solving practical synthetic challenges.

References

Solubility Profile of Sulfur Trioxide-Trimethylamine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfur trioxide-trimethylamine (SO3-TMA) complex is a widely utilized reagent in organic synthesis, particularly for sulfation reactions. Its efficacy in various synthetic protocols is often dependent on its solubility in the chosen reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of the SO3-TMA complex in common organic solvents, outlines a general experimental protocol for quantitative solubility determination, and presents a logical workflow for such an analysis.

Qualitative Solubility Data

Precise quantitative solubility data for the this compound complex in a range of organic solvents is not extensively documented in publicly available literature. However, a consistent qualitative solubility profile has been established through various chemical and supplier-provided material safety data sheets. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Alcohols | |

| Ethanol | Soluble (especially in hot ethanol)[1] |

| Methanol | Slightly soluble[1] |

| Polar Aprotic Solvents | |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] |

| Acetone | Soluble with difficulty |

| Non-Polar / Weakly Polar Solvents | |

| Benzene | Reportedly does not dissociate in solution |

| Chloroform | Reportedly does not dissociate in solution |

| Aqueous Solvents | |

| Hot Water | Soluble[1] |

| Cold Water | Insoluble/Soluble with difficulty |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of the this compound complex. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., g/100 mL or mol/L).

Materials:

-

This compound complex (high purity)

-

Anhydrous organic solvents of interest (e.g., ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or a titrimetric setup)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound complex to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required will depend on the solvent and the complex's dissolution rate and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the dissolved solid remains constant).

-

-

Sample Clarification:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To ensure all solid particles are removed, centrifuge the withdrawn sample.

-

As an additional clarification step, the supernatant can be passed through a chemically inert syringe filter.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the clarified saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of the this compound complex.

-

UV-Vis Spectroscopy: If the complex has a suitable chromophore, a calibration curve can be prepared by measuring the absorbance of solutions of known concentrations.

-

HPLC: A suitable HPLC method with a concentration-based detector (e.g., UV or RI) can be developed to separate and quantify the complex.

-

Titration: A titrimetric method, for instance, an acid-base titration, could be employed to determine the concentration of the amine complex.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution, calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Visualizing the Process

The following diagrams illustrate the logical workflow for solubility determination and a conceptual representation of the dissolution process.

Caption: Experimental workflow for determining the solubility of the SO3-TMA complex.

Caption: Equilibrium between the solid and dissolved states of the SO3-TMA complex.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of the Sulfur Trioxide-Trimethylamine Complex

For Researchers, Scientists, and Drug Development Professionals

The sulfur trioxide-trimethylamine (SO3-TMA) complex is a widely utilized reagent in organic synthesis, valued for its role in sulfation and sulfamation reactions. Its stability under various conditions is a critical parameter for its storage, handling, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the thermal stability and decomposition of the SO3-TMA complex, consolidating available data and outlining key experimental methodologies for its analysis.

Thermal Stability and Decomposition Temperature

The thermal stability of the SO3-TMA complex is characterized by its decomposition temperature. Multiple sources indicate that the complex decomposes upon melting.

Table 1: Decomposition Temperature of SO3-TMA Complex

| Parameter | Value | References |

| Melting Point | ~232-235°C (with decomposition) | [1][2][3] |

This relatively high decomposition temperature suggests that the complex is stable under typical laboratory and storage conditions. However, it is crucial to avoid exposing the complex to temperatures approaching this value to prevent unintended decomposition and ensure the integrity of the reagent.

Proposed Decomposition Pathway

Caption: Proposed thermal decomposition pathway of the SO3-TMA complex.

The initial and primary decomposition step is likely the reversible dissociation into gaseous sulfur trioxide and trimethylamine. At temperatures above 232-235°C, these products may undergo further, more complex decomposition reactions.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of the SO3-TMA complex, a suite of thermoanalytical techniques should be employed. The following are detailed methodologies for key experiments.

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and quantifying mass loss.

-

Objective: To determine the onset temperature of decomposition and the percentage of mass loss.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of the SO3-TMA complex (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 300°C).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of mass loss, which corresponds to the decomposition temperature.

-

3.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these transitions.

-

Objective: To determine the melting point, decomposition temperature, and the enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of the SO3-TMA complex (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample and reference are heated at a constant rate (e.g., 10°C/min) through the temperature range of interest.

-

The differential heat flow between the sample and reference is recorded as a function of temperature.

-

The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. An endotherm would indicate melting, while a sharp endotherm or exotherm immediately following or concurrent with melting would be indicative of decomposition.

-

3.3 Evolved Gas Analysis (EGA) using TGA-Mass Spectrometry (TGA-MS)

To identify the gaseous products evolved during decomposition, TGA can be coupled with a mass spectrometer.

-

Objective: To identify the chemical composition of the gases released during the thermal decomposition of the SO3-TMA complex.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

Methodology:

-

The TGA experiment is performed as described in section 3.1.

-

The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the ion source of the mass spectrometer.

-

The mass spectrometer continuously records the mass spectra of the evolved gases as a function of temperature.

-

By correlating the mass loss events observed in the TGA with the mass spectra, the decomposition products can be identified.

-

Experimental Workflow

The logical flow for a comprehensive thermal analysis of the SO3-TMA complex is outlined below.

Caption: Workflow for the thermal analysis of the SO3-TMA complex.

Conclusion

The this compound complex exhibits good thermal stability up to approximately 232-235°C, at which point it undergoes decomposition. The primary decomposition pathway is likely dissociation into its constituent Lewis acid and base. For a more detailed understanding of its decomposition kinetics and byproducts, the application of advanced thermoanalytical techniques such as TGA, DSC, and TGA-MS is essential. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct a thorough investigation into the thermal properties of this important synthetic reagent. Such data is invaluable for ensuring its safe handling, optimizing reaction conditions, and for the development of robust chemical processes.

References

The Hygroscopic Nature of Sulfur Trioxide-Trimethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The sulfur trioxide-trimethylamine complex ((CH₃)₃N·SO₃) is a stable, solid reagent that serves as a convenient source of sulfur trioxide for a variety of chemical transformations.[1][2] Its applications range from the synthesis of sulfonamides and sulfate (B86663) esters to its use in the preparation of intermediates for pharmaceuticals and agrochemicals.[1][2] A critical, yet often overlooked, characteristic of the SO3-TMA complex is its hygroscopic nature, meaning it readily attracts and holds water molecules from the surrounding environment.[2] This moisture sensitivity can significantly impact the reagent's purity, reactivity, and overall performance in chemical reactions. Understanding and quantifying this property is therefore paramount for ensuring reproducibility and success in its application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the SO3-TMA complex is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO₃S | |

| Molecular Weight | 139.17 g/mol | [3][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 232 °C (decomposes) | [1][2][5] |

| Solubility | Soluble in hot water and ethanol; slightly soluble in dimethyl sulfoxide (B87167) and methanol; insoluble in cold water. | [2] |

| Stability | Moisture sensitive.[2] Stable under normal conditions when kept dry. |

Table 1: Physicochemical Properties of the this compound Complex

Hygroscopicity Profile

As of the date of this publication, specific quantitative data on the hygroscopicity of the this compound complex, such as a detailed moisture sorption isotherm, is not available in the peer-reviewed literature or public databases. However, based on its known moisture sensitivity, a hypothetical hygroscopicity profile is presented in Table 2 to illustrate how such data would be structured. This data is essential for determining the critical relative humidity at which significant water uptake occurs, informing appropriate storage and handling procedures.

| Relative Humidity (%) | Water Uptake (% w/w) - Adsorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.25 | 0.40 |

| 30 | 0.50 | 0.65 |

| 40 | 0.85 | 1.00 |

| 50 | 1.30 | 1.50 |

| 60 | 2.00 | 2.25 |

| 70 | 3.50 | 3.80 |

| 80 | 5.80 | 6.20 |

| 90 | 10.20 | 10.50 |

Table 2: Hypothetical Quantitative Hygroscopicity Data for SO3-TMA Complex at 25°C. This table illustrates the potential percentage weight gain due to water absorption at various relative humidities. The difference between the adsorption and desorption curves would indicate the presence of hysteresis.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a substance like the SO3-TMA complex is typically characterized using techniques that measure the change in mass as a function of relative humidity at a constant temperature. The most common and sophisticated method for this is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption by a sample.[6][7][8]

Objective: To generate a moisture sorption isotherm for the SO3-TMA complex, which plots the equilibrium water content as a function of relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the SO3-TMA complex (typically 5-15 mg) is placed in the DVS instrument's microbalance sample pan.[9]

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

-

Adsorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[9] At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., when the rate of mass change is below a predefined threshold).

-

Desorption Phase: Following the adsorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.[7]

-

Data Analysis: The change in mass at each relative humidity step is used to calculate the percentage of water uptake. The plot of water uptake versus relative humidity generates the sorption and desorption isotherms. The presence of a loop between the adsorption and desorption curves, known as hysteresis, can provide insights into the interaction between water and the solid material.[7]

Karl Fischer Titration

For a simpler, albeit less detailed, assessment of water content after exposure to a specific humidity, Karl Fischer titration can be employed.

Objective: To determine the absolute water content of the SO3-TMA complex after equilibration in a controlled humidity environment.

Methodology:

-

Sample Exposure: A sample of the SO3-TMA complex is placed in a sealed humidity chamber with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25°C). The sample is left for a sufficient time to reach equilibrium.

-

Titration: A known mass of the equilibrated sample is then quickly transferred to a Karl Fischer titrator. The titrator uses an electrochemical method to quantify the amount of water in the sample.

-

Calculation: The water content is typically expressed as a weight percentage.

Visualizations

Experimental Workflow for Dynamic Vapor Sorption (DVS)

Caption: Workflow for Hygroscopicity Assessment using DVS.

Impact of Hygroscopicity on Compound Stability and Handling

Caption: Logical Flow of Hygroscopicity Impact.

Implications for Drug Development and Research

The hygroscopic nature of the this compound complex has several important implications for its use in research and drug development:

-

Storage and Handling: The complex must be stored in tightly sealed containers in a dry environment, preferably in a desiccator or under an inert atmosphere, to prevent moisture uptake. Exposure to ambient air should be minimized during weighing and transfer.

-

Stoichiometry and Dosing: If the material has absorbed a significant amount of water, the actual weight of the active reagent will be lower than the measured weight, leading to inaccurate stoichiometry in reactions. This can result in lower yields, incomplete reactions, and the formation of impurities.

-

Stability and Shelf-Life: The presence of water can potentially lead to the slow hydrolysis of the complex, degrading its quality over time and reducing its shelf-life.

-

Process Development: In a drug development setting, understanding the hygroscopicity is crucial for developing robust and reproducible manufacturing processes. It informs the requirements for environmental controls in manufacturing suites and the selection of appropriate packaging for the final drug substance if the complex is part of its structure.

Conclusion

The this compound complex is a valuable synthetic tool whose performance is critically dependent on its anhydrous state. While specific quantitative hygroscopicity data is currently lacking in the public domain, the qualitative understanding of its moisture sensitivity, coupled with the application of standard analytical techniques like Dynamic Vapor Sorption, can provide the necessary insights for its effective use. For researchers and drug development professionals, meticulous attention to the storage and handling of this hygroscopic reagent is essential to ensure the integrity of their scientific outcomes. Further studies to quantify the hygroscopic profile of the SO3-TMA complex would be a valuable contribution to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. SULFUR TRIOXIDE TRIMETHYLAMINE COMPLEX | 3162-58-1 [chemicalbook.com]

- 3. Sulfur trioxide trimethylamine complex | CymitQuimica [cymitquimica.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Sulfur trioxide trimethylamine complex [oakwoodchemical.com]

- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 7. skpharmteco.com [skpharmteco.com]

- 8. mt.com [mt.com]

- 9. jocpr.com [jocpr.com]

A Deep Dive into the Reactivity of Sulfur Trioxide Complexes: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and application of sulfur trioxide-Lewis base adducts in modern chemistry, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile reagents.

Sulfur trioxide (SO₃) is a powerful and highly reactive sulfonating agent, but its aggressive nature often leads to undesired side reactions and charring of organic substrates. The formation of complexes with Lewis bases, such as amines and ethers, effectively moderates this reactivity, providing a suite of versatile and selective reagents for a range of chemical transformations. This technical guide delves into the core principles governing the reactivity of these complexes, offering a detailed overview of their applications in sulfation, sulfamation, and other important reactions.

The Nature of Sulfur Trioxide Complexes

Sulfur trioxide is a potent Lewis acid due to the electron-deficient sulfur atom, readily forming adducts with a variety of Lewis bases.[1][2] This complexation tempers the electrophilicity of SO₃, making it a more manageable and selective reagent.[3] The stability and reactivity of the resulting complex are inversely related and are largely dictated by the strength of the Lewis base.

Table 1: Common Lewis Bases and the General Reactivity Trend of their SO₃ Complexes

| Lewis Base | Common Abbreviation | General Reactivity Trend |

| Trimethylamine | Me₃N | Less Reactive |

| Triethylamine | Et₃N | ↓ |